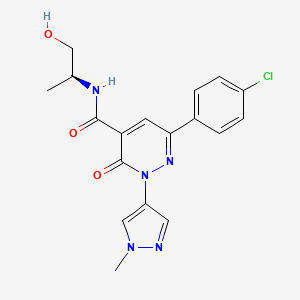

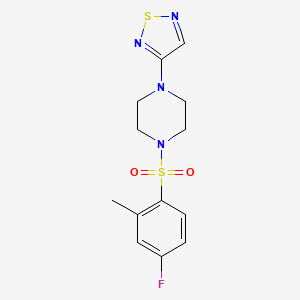

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.

BenchChem offers high-quality (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of heterocyclic compounds, including pyrazoles and pyridazines, involves complex reactions that yield a variety of derivatives with potential pharmacological activities. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones demonstrates the versatility of pyrazole derivatives in creating compounds with potential biological applications. These compounds are synthesized through a series of reactions starting from ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates, indicating a rich area for chemical exploration (Ochi & Miyasaka, 1983).

Antimicrobial Activities

Derivatives of pyrazole and pyridazine have been synthesized and evaluated for their antimicrobial activities. For example, new derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in developing new antimicrobial agents (Bildirici, Şener, & Tozlu, 2007).

Cytotoxicity and Anticancer Activity

Some pyrazole and pyridazine derivatives have been synthesized and screened for cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy. For instance, certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their utility in designing anticancer drugs (Hassan, Hafez, & Osman, 2014). Another study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds exhibited antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with one compound showing particularly potent inhibitory activity (Abdellatif et al., 2014).

Wirkmechanismus

Target of Action

BAY 2416964, also known as (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that broadly suppresses immune cell function . It is involved in the regulation of responses to planar aromatic hydrocarbons by activating the transcription of xenobiotic-metabolizing enzymes such as cytochrome P450 .

Mode of Action

Upon oral administration, BAY 2416964 specifically binds to AhR, inhibits AhR activation, and prevents AhR-mediated signaling . This inhibition of AhR activation prevents the activation of immune-tolerant dendritic cells (DCs) and regulatory T-cells (Tregs) in the tumor microenvironment (TME) .

Biochemical Pathways

The metabolism of tryptophan to kynurenines (KYN) by indoleamine-2,3-dioxygenase or tryptophan-2,3-dioxygenase is a key pathway of constitutive and adaptive tumor immune resistance . The immunosuppressive effects of KYN in the tumor microenvironment are predominantly mediated by AhR . BAY 2416964 potently and selectively inhibits AhR activation induced by either exogenous or endogenous AhR ligands .

Pharmacokinetics

It is known that bay 2416964 is administered orally , suggesting that it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.

Result of Action

In vitro, BAY 2416964 restores immune cell function in human and mouse cells, and furthermore enhances antigen-specific cytotoxic T cell responses and killing of tumor spheroids . In vivo, oral application with BAY 2416964 was well tolerated, induced a proinflammatory tumor microenvironment, and demonstrated antitumor efficacy in a syngeneic cancer model in mice .

Action Environment

The action environment of BAY 2416964 is primarily the tumor microenvironment, where it interacts with the AhR present in immune cells . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors within the tumor microenvironment, such as the presence of other immune cells, the physical and chemical conditions, and the presence of other signaling molecules.

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGSZKAJPHGVOV-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | |

Q & A

A: BAY2416964 selectively binds to the AhR, preventing its activation by both exogenous and endogenous ligands such as kynurenine. [] This inhibition disrupts the AhR signaling pathway, which has been implicated in tumor growth, immunosuppression, and resistance to immune checkpoint inhibitors. [, ] By blocking AhR activation, BAY2416964 can restore immune cell function, enhance anti-tumor T cell responses, and reduce the activity of immunosuppressive myeloid cells. []

ANone: BAY2416964's anti-tumor activity stems from its ability to modulate the tumor microenvironment by counteracting the immunosuppressive effects of the AhR pathway. Studies have shown that BAY2416964 can:

- Enhance the proinflammatory activity of antigen-presenting cells and T cells. []

- Reduce the activity of immunosuppressive myeloid cells like myeloid-derived suppressor cells and regulatory T cells. [, ]

- Improve the effectiveness of PD-1 blockade, potentially overcoming resistance mechanisms to immune checkpoint inhibitors. []

ANone: Preliminary analysis of biomarkers from a Phase I clinical trial of BAY2416964 in patients with solid tumors has demonstrated:

- Inhibition of kynurenic acid-induced AhR downstream gene expression (e.g., CYP1A1, CYP1B1) in patients' peripheral blood mononuclear cells (PBMCs), indicating effective in vivo target engagement. []

- Evidence of immune activation at the tested doses. []

ANone: Yes, preclinical studies using a syngeneic ovalbumin-expressing B16F10 melanoma model in mice demonstrated that oral administration of BAY2416964:

A: Research suggests potential synergistic effects when combining BAY2416964 with other anticancer agents, particularly those targeting the proteasome pathway. In preclinical studies, combining BAY2416964 with TAK-243, a ubiquitin-activating enzyme inhibitor, demonstrated profound greater-than-additive cytotoxicity in various cancer cell lines, including bladder, pancreatic, colon, lung, and glioblastoma. []

ANone: Current research on BAY2416964 focuses on:

- Evaluating its safety, pharmacokinetics, pharmacodynamics, recommended Phase II dose, and anti-tumor activity in clinical trials. []

- Exploring disease-specific dose-expansion studies, particularly in non-small-cell lung cancer and head and neck squamous cell carcinoma. []

- Investigating its potential in combination therapies, given its manageable safety profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2698391.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2698398.png)

![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)